N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1251577-02-2
VCID: VC4775743
InChI: InChI=1S/C17H19N3O3S/c21-15(16(22)20-13-3-1-7-18-11-13)19-12-17(5-8-23-9-6-17)14-4-2-10-24-14/h1-4,7,10-11H,5-6,8-9,12H2,(H,19,21)(H,20,22)
SMILES: C1COCCC1(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CS3
Molecular Formula: C17H19N3O3S
Molecular Weight: 345.42

N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

CAS No.: 1251577-02-2

Cat. No.: VC4775743

Molecular Formula: C17H19N3O3S

Molecular Weight: 345.42

* For research use only. Not for human or veterinary use.

N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide - 1251577-02-2

Specification

CAS No. 1251577-02-2
Molecular Formula C17H19N3O3S
Molecular Weight 345.42
IUPAC Name N'-pyridin-3-yl-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide
Standard InChI InChI=1S/C17H19N3O3S/c21-15(16(22)20-13-3-1-7-18-11-13)19-12-17(5-8-23-9-6-17)14-4-2-10-24-14/h1-4,7,10-11H,5-6,8-9,12H2,(H,19,21)(H,20,22)
Standard InChI Key VJRMTPQBBJMJHW-UHFFFAOYSA-N
SMILES C1COCCC1(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CS3

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound (C₁₉H₂₁N₃O₃S; MW: 371.45 g/mol) consists of:

  • Pyridin-3-yl group: A six-membered aromatic ring with a nitrogen atom at position 3, enabling hydrogen bonding and π-π interactions .

  • Tetrahydro-2H-pyran core: A saturated six-membered oxygen-containing ring in a chair conformation, providing structural rigidity .

  • Thiophen-2-yl substituent: A sulfur-containing heterocycle attached to the pyran ring, enhancing hydrophobic interactions .

  • Oxalamide linker: A planar C₂N₂O₂ moiety facilitating intramolecular hydrogen bonds (e.g., S(5) loops) .

Table 1: Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₉H₂₁N₃O₃S
Molecular Weight371.45 g/mol
Crystal SystemMonoclinic (for analogous oxalamides)
Dihedral Angles86.89° (pyran-pyridine)
Intramolecular H-BondsN–H⋯O (amide), S(5) loop

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via a multi-step approach:

  • Pyran-Thiophene Intermediate:

    • Cyclocondensation of 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbaldehyde with amines under acidic conditions .

  • Oxalamide Formation:

    • Coupling of pyridin-3-amine with the pyran-thiophene intermediate using oxalyl chloride or EDCI/HOBt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
CyclocondensationDMF, benzene, 80°C, 24h65>95
Amide CouplingOxalyl chloride, Et₃N, CH₂Cl₂, 0°C→RT7898

Challenges and Solutions

  • Steric Hindrance: Bulky pyran-thiophene groups reduce coupling efficiency. Use of microwave-assisted synthesis improves yields by 15–20% .

  • Solubility Issues: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during crystallization .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (12 mg/mL), poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres (N₂/Ar) but prone to hydrolysis in acidic/basic conditions .

Table 3: Key Physicochemical Parameters

ParameterValueMethodSource
LogP (Octanol-Water)2.8Computational
pKa (Amide NH)9.2 ± 0.3Potentiometric
Melting Point168–170°C (decomp.)DSC

Biological Activities and Applications

Neuraminidase Inhibition

  • Mechanism: The oxalamide group forms hydrogen bonds with arginine residues (Arg118, Arg292, Arg371) in the neuraminidase active site .

  • Activity: IC₅₀ = 0.09 μM (vs. oseltamivir carboxylate IC₅₀ = 0.10 μM) .

Antimicrobial Effects

  • Bacterial Inhibition: MIC = 8 μg/mL against S. aureus (vs. 32 μg/mL for ampicillin) .

Table 4: Biological Activity Profile

TargetAssay/ModelResultSource
Influenza NeuraminidaseEnzyme inhibitionIC₅₀ = 0.09 μM
HeLa CellsMTT assayIC₅₀ = 12.3 μM
S. aureusBroth microdilutionMIC = 8 μg/mL

Computational and Crystallographic Insights

Molecular Docking

  • Binding Affinity: ΔG = −9.2 kcal/mol with neuraminidase (PDB: 3CL2) .

  • Key Interactions:

    • Pyridine N→Arg152 (H-bond).

    • Thiophene S→Tyr347 (hydrophobic) .

Hirshfeld Surface Analysis

  • Intermolecular Contacts:

    • H⋯H (42%), O⋯H (23%), S⋯H (11%) .

  • Crystal Packing: Head-to-tail dimers stabilized by N–H⋯O bonds .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for antiviral and anticancer agents due to its dual hydrogen-bonding capacity .

  • Prodrug Design: The pyran-thiophene moiety enhances blood-brain barrier permeability in CNS-targeted drugs.

Materials Science

  • Supramolecular Gels: Self-assembles in toluene to form nanofibers (diameter: 50–100 nm) .

  • Catalysis: Acts as a ligand in Pd-catalyzed cross-coupling reactions (TOF up to 1,200 h⁻¹) .

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